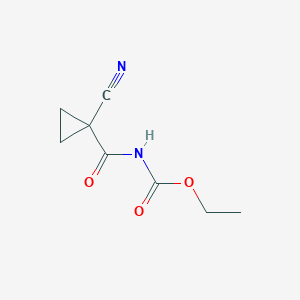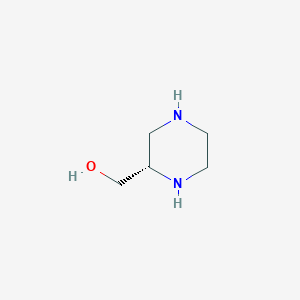
(S)-2-Hydroxymethyl-piperazine
Descripción general
Descripción
(S)-2-Hydroxymethyl-piperazine, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a chiral molecule that consists of a piperazine ring with a hydroxymethyl group attached to one of its carbons. The compound has been synthesized using various methods and has shown promising results in various scientific applications.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
(S)-2-Hydroxymethyl-piperazine is a key synthetic building block in the preparation of biologically active compounds. Its efficient and scalable synthesis, starting from optically active piperazine-2-carboxylic acid dihydrochloride, is crucial in constructing combinatorial libraries for drug discovery (Gao & Renslo, 2007).
Radioprotective Agents
Research has explored the use of (S)-2-Hydroxymethyl-piperazine derivatives as novel radioprotective agents. These derivatives, specifically 1-(2-hydroxyethyl)piperazine, have shown the ability to protect human cells against radiation-induced apoptosis, exhibiting low cytotoxicity and potential as radioprotectors (Filipová et al., 2020).
Anticonvulsant Properties
(S)-2-Hydroxymethyl-piperazine is involved in the synthesis of potential anticonvulsant compounds. A study synthesized new kojic acid derivatives using substituted piperazine derivatives, including (S)-2-Hydroxymethyl-piperazine, revealing significant anticonvulsant activities in various tests (Aytemir et al., 2010).
Therapeutic Drug Design
Piperazine derivatives, including (S)-2-Hydroxymethyl-piperazine, are essential in the rational design of drugs with various therapeutic uses. Modifications in the piperazine nucleus lead to significant differences in the medicinal potential of the resultant molecules, covering a wide range of applications like anticancer, antiviral, and antidepressant drugs (Rathi et al., 2016).
Antimicrobial Activities
(S)-2-Hydroxymethyl-piperazine derivatives have also been explored for their antimicrobial activities. Synthesized derivatives have been investigated against various bacteria and fungi, demonstrating potential as therapeutic agents in combating microbial infections (Aytemir et al., 2004).
Quantum Chemical Studies
(S)-2-Hydroxymethyl-piperazine has been subject to quantum chemical studies, particularly in the context of solvents for carbon dioxide capture. These studies focus on the electronic and steric effects of substituents on piperazine and their impact on properties like pKa and carbamate stability (Gangarapu et al., 2014).
Environmental Applications
(S)-2-Hydroxymethyl-piperazine has been studied in environmental contexts, such as the degradation of piperazine by bacteria for potential use in bioremediation and waste management. These studies explore the microbial degradation pathways of piperazine derivatives in various environmental settings (Cai et al., 2013).
Propiedades
IUPAC Name |
[(2S)-piperazin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRSTRHGFGFVME-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




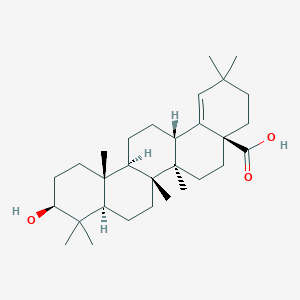

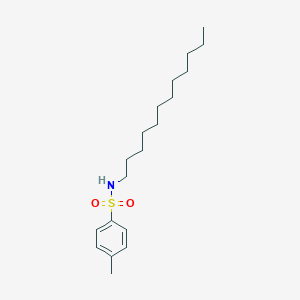
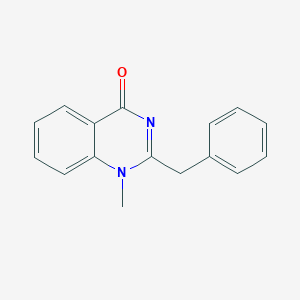

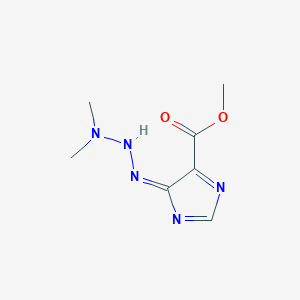
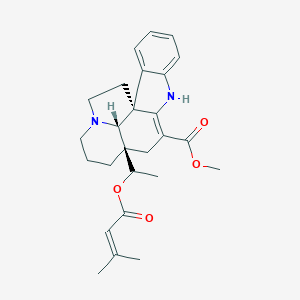


![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
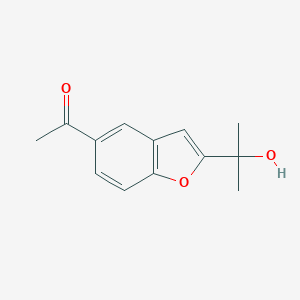
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
